

# A Comparative Guide to ARL67156 and Other Commercially Available CD39 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy and purinergic signaling research, the ectonucleotidase CD39 has emerged as a critical therapeutic target. By catalyzing the hydrolysis of extracellular ATP and ADP to AMP, CD39 plays a pivotal role in suppressing immune responses through the generation of immunosuppressive adenosine.[1] The inhibition of CD39 is a promising strategy to enhance anti-tumor immunity by increasing immunostimulatory extracellular ATP and reducing adenosine levels.[1] This guide provides an objective comparison of the commercially available CD39 inhibitor, ARL67156, with other alternatives, supported by experimental data and detailed methodologies.

### **Overview of ARL67156 and Alternatives**

**ARL67156** is a well-established, commercially available tool compound used in numerous in vitro and in vivo studies. It functions as a competitive inhibitor of CD39. However, it is not entirely selective and displays inhibitory activity against other ectonucleotidases. This guide will compare **ARL67156** with other frequently cited, commercially available small molecule CD39 inhibitors: POM-1 and Suramin.

# **Quantitative Comparison of Inhibitor Potency**

The following table summarizes the inhibitory potency (Ki or IC50 values) of **ARL67156** and its alternatives against CD39 and other ectonucleotidases. It is important to note that these values



are compiled from various studies and may not be directly comparable due to differing experimental conditions.

| Inhibitor | Target             | Ki (μM) | IC50 (μM)                 | Species                                     | Notes                                                                                                                                               |
|-----------|--------------------|---------|---------------------------|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| ARL67156  | CD39<br>(NTPDase1) | 11      | -                         | Human                                       | Competitive inhibitor. Also inhibits NTPDase3 and NPP1.                                                                                             |
| NTPDase3  | 18                 | -       | Human                     |                                             |                                                                                                                                                     |
| NPP1      | 12                 | -       | Human                     |                                             |                                                                                                                                                     |
| POM-1     | CD39<br>(NTPDase1) | 2.58    | -                         | Human                                       | Non-specific<br>NTPDase<br>inhibitor.                                                                                                               |
| NTPDase2  | 28.8               | -       | Human                     |                                             |                                                                                                                                                     |
| NTPDase3  | 3.26               | -       | Human                     | _                                           |                                                                                                                                                     |
| Suramin   | CD39               | ~10     | 479<br>(HEK293T<br>cells) | Rat Brain (for<br>Ki) / Human<br>(for IC50) | Broad- spectrum inhibitor of various ATPases and P2 receptors. [2] The IC50 value reflects general cellular toxicity, not specific CD39 inhibition. |

# **Signaling Pathway and Mechanism of Action**



CD39 is a key enzyme in the purinergic signaling pathway, which regulates a variety of cellular processes, including immune responses. The diagram below illustrates the central role of CD39 in the conversion of pro-inflammatory extracellular ATP to the immunosuppressive molecule adenosine.



Click to download full resolution via product page

**CD39 Signaling Pathway and Points of Inhibition.** 

# **Experimental Protocols**

The inhibitory activity of compounds against CD39 is commonly assessed by measuring the product of the enzymatic reaction. A widely used method is the malachite green assay, which quantifies the release of inorganic phosphate (Pi) from ATP or ADP hydrolysis.

## **Malachite Green Assay for CD39 Activity**



Principle: This colorimetric assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured by absorbance, is directly proportional to the amount of phosphate released, and therefore to the CD39 activity.

#### Materials:

- Recombinant human CD39 enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM CaCl2, 2 mM MgCl2)
- ATP or ADP substrate solution
- Test inhibitors (e.g., ARL67156, POM-1, Suramin) dissolved in a suitable solvent (e.g., DMSO)
- Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
- Phosphate standard solution for standard curve
- 96-well microplate
- · Microplate reader

#### Procedure:

- Prepare Reagents: Dilute the CD39 enzyme, substrate, and test inhibitors to their desired concentrations in the assay buffer.
- · Reaction Setup:
  - Add 25 μL of assay buffer to all wells.
  - Add a series of dilutions of the test inhibitor to the appropriate wells. For control wells, add the same volume of solvent.



- Add 25 μL of the diluted CD39 enzyme solution to all wells except for the "no enzyme" control wells.
- Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitors to interact with the enzyme.
- Initiate Reaction: Add 25  $\mu$ L of the ATP or ADP substrate solution to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate for 15-30 minutes at room temperature. The incubation time
  may need to be optimized based on the enzyme activity.
- Stop Reaction and Color Development: Add 10  $\mu$ L of the Malachite Green Reagent to each well to stop the reaction and initiate color development.
- Read Absorbance: After a 15-minute incubation at room temperature for color stabilization,
   measure the absorbance at approximately 630 nm using a microplate reader.[3]
- Data Analysis:
  - Subtract the absorbance of the "no enzyme" control from all other readings.
  - Generate a phosphate standard curve to determine the concentration of phosphate released in each well.
  - Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

## **Experimental and Logical Workflows**

The following diagrams illustrate a typical experimental workflow for comparing CD39 inhibitors and the logical relationship between CD39 inhibition and its downstream immunological effects.





Click to download full resolution via product page

A typical experimental workflow for comparing CD39 inhibitors.





Click to download full resolution via product page

Logical flow from CD39 inhibition to enhanced anti-tumor immunity.

### Conclusion

ARL67156 is a valuable and widely used tool for studying the biological roles of CD39. However, researchers should be aware of its off-target effects on other ectonucleotidases such as NTPDase3, NPP1, and CD73. For studies requiring higher potency, POM-1 may be a suitable alternative, though it also exhibits a degree of non-selectivity. Suramin's utility as a



specific CD39 inhibitor is limited by its broad-spectrum activity. The choice of inhibitor should be guided by the specific experimental context, and the potential for off-target effects should always be considered when interpreting results. Newer, more selective inhibitors are in development and clinical trials, and these may offer more precise tools for targeting the CD39 pathway in the future.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suramin, an anti-cancer drug, inhibits protein kinase C and induces differentiation in neuroblastoma cell clone NB2A PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- To cite this document: BenchChem. [A Comparative Guide to ARL67156 and Other Commercially Available CD39 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142884#arl67156-versus-other-commercially-available-cd39-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com